molecular formula C19H19NO2 B2934929 Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate CAS No. 61890-01-5

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate

Katalognummer: B2934929
CAS-Nummer: 61890-01-5
Molekulargewicht: 293.366
InChI-Schlüssel: PCTFTVPSYXDECJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate” is a chemical compound with the molecular formula C19H19NO2 . It has a molecular weight of 293.36 . The compound appears as a pale-yellow to yellow-brown solid .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C19H19NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3 . This code provides a unique representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

“this compound” is a pale-yellow to yellow-brown solid . It has a molecular weight of 293.36 . The compound should be stored at room temperature .

Wissenschaftliche Forschungsanwendungen

Aldose Reductase Inhibition

Methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate and its derivatives have been evaluated as inhibitors of aldose reductase, an enzyme involved in diabetic complications. Compounds in this category demonstrated significant inhibitory potency, highlighting their potential as novel drugs for treating diabetic complications (Ali et al., 2012).

Chemical Reactivity Studies

The compound has been studied in the context of chemical reactions, such as the dealkoxycarbonylation reactions mediated by chloride and cyanide. These studies provide insights into the different mechanisms involved in ester cleavages (Gilligan & Krenitsky, 1994).

Synthesis Processes

Efficient synthesis processes for related compounds have been explored. For instance, a two-step synthesis process for 3-amino-1-benzhydrylazetidine has been described, demonstrating the utility of this compound in synthetic chemistry (Li et al., 2006).

Beta-Lactamase Inhibition

Derivatives of this compound have been synthesized and found to exhibit excellent beta-lactamase inhibitory properties, making them relevant in the development of antibacterial agents (Micetich et al., 1987).

Antimicrobial and Cytotoxic Activity

Novel azetidine-2-one derivatives of 1H-benzimidazole, related to this compound, have been synthesized and evaluated for their antimicrobial and cytotoxic activities, showing promising results in these areas (Noolvi et al., 2014).

Chemoprotective Activity

Compounds structurally related to this compound have been synthesized and tested for their chemoprotective activity against carcinogens like benzo[a]pyrene, showing potential as chemopreventive agents (Surh et al., 1996).

Safety and Hazards

This compound is labeled with the signal word “Warning” and the hazard statement H302 . Precautionary measures include avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation . It’s also recommended to keep the container tightly closed, protect the compound from moisture, and handle it under inert gas .

Eigenschaften

IUPAC Name

methyl 2-(1-benzhydrylazetidin-3-ylidene)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO2/c1-22-18(21)12-15-13-20(14-15)19(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-12,19H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCTFTVPSYXDECJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=C1CN(C1)C(C2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Methyl (triphenylphosphoranylidene)acetate (2.77 g, 8.29 mmol) was added to a mixture of 1-(diphenylmethyl)azetidin-3-one (1.64 g, 6.91 mmol) in THF (24 mL) and the resultant mixture was left to stir overnight. The mixture was concentrated under vacuum, then the residue was dissolved in hot 1:4 EtOAc/heptane (40 mL) and allowed to cool to room temperature. The resultant solid was filtered off and the filtrate was concentrated under vacuum. The crude residue was purified by FCC, eluting with 20% EtOAc in heptane, to afford the title compound (917 mg, 44%) as a pale yellow solid. Method B HPLC-MS: MH+ m/z 294, RT 1.43 minutes.
Quantity
2.77 g
Type
reactant
Reaction Step One
Quantity
1.64 g
Type
reactant
Reaction Step One
Name
Quantity
24 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
44%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.